molecular formula C7H7N3 B11923036 2-Methyl-2H-pyrazolo[4,3-C]pyridine CAS No. 41373-08-4

2-Methyl-2H-pyrazolo[4,3-C]pyridine

Cat. No.: B11923036
CAS No.: 41373-08-4
M. Wt: 133.15 g/mol
InChI Key: ATKJKEWFSDRRMD-UHFFFAOYSA-N
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Description

2-Methyl-2H-pyrazolo[4,3-C]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It has garnered significant attention in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2H-pyrazolo[4,3-C]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with iodine, leading to the formation of 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-C]pyridine. This intermediate can then undergo further functionalization through Suzuki cross-couplings with various boronic acids and alkylation reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2H-pyrazolo[4,3-C]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methyl-2H-pyrazolo[4,3-C]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-2H-pyrazolo[4,3-C]pyridine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding pocket of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of downstream signaling pathways, such as the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2H-pyrazolo[4,3-C]pyridine is unique due to its specific ring fusion and substitution pattern, which confer distinct biological activities and chemical reactivity

Properties

CAS No.

41373-08-4

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

2-methylpyrazolo[4,3-c]pyridine

InChI

InChI=1S/C7H7N3/c1-10-5-6-4-8-3-2-7(6)9-10/h2-5H,1H3

InChI Key

ATKJKEWFSDRRMD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=NC=CC2=N1

Origin of Product

United States

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